

YC137: A Comparative Analysis Against Predecessor Bcl-2 Inhibitors

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Compound of Interest

Compound Name: Y06137
Cat. No.: B15568974

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Bcl-2 inhibitor YC137 with its previous generation counterparts, Navitoclax (ABT-263) and Venetoclax (ABT-199). The information presented herein is supported by experimental data to facilitate an objective evaluation of their performance and potential applications in apoptosis-related research and drug development.

Performance Comparison

The following tables summarize the quantitative data for YC137 and the previous generation Bcl-2 inhibitors, Navitoclax and Venetoclax. The data highlights key performance indicators such as binding affinity (Ki) and half-maximal inhibitory concentration (IC50) in various cancer cell lines.

Inhibitor	Target(s)	Ki (nM)	Reference(s)
YC137	Bcl-2	~1300	[1]
Navitoclax (ABT-263)	Bcl-2, Bcl-xL, Bcl-w	≤ 1	[2]
Venetoclax (ABT-199)	Bcl-2	< 0.01	[3]

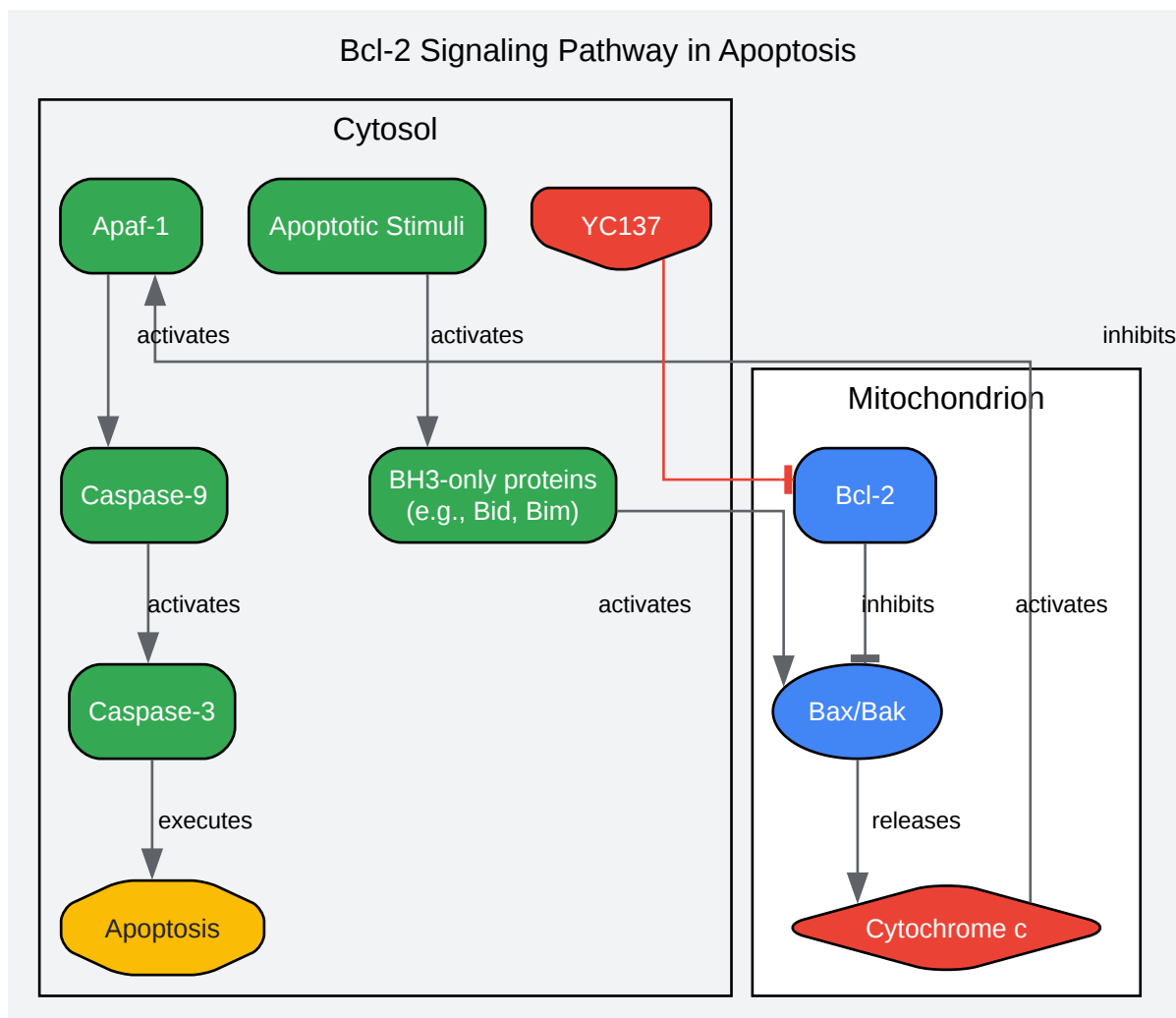
Table 1: Comparative Binding Affinity (Ki) of Bcl-2 Inhibitors. This table outlines the binding affinity of each inhibitor to their respective Bcl-2 family protein targets. Lower Ki values indicate stronger binding.

Inhibitor	Cell Line	IC50	Time Point	Reference(s)
YC137	MDA-MB-435 (Breast Cancer)	< 300 nM	Not Specified	
Navitoclax (ABT-263)	HL-60 (Leukemia)	~1 μ M	Not Specified	[4]
Venetoclax (ABT-199)	HL-60 (Leukemia)	4.06 μ M	48h	[5]
0.51 μ M	72h	[5]		
1.6 μ M	Not Specified	[6]		
4 nM	Not Specified	[7]		
0.1 μ M	48h	[3]		
0.077 μ M	48h	[3]		

Table 2: Comparative Cell Viability (IC50) of Bcl-2 Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) of the inhibitors in different cancer cell lines, indicating their potency in inducing cell death. Lower IC50 values represent greater potency.

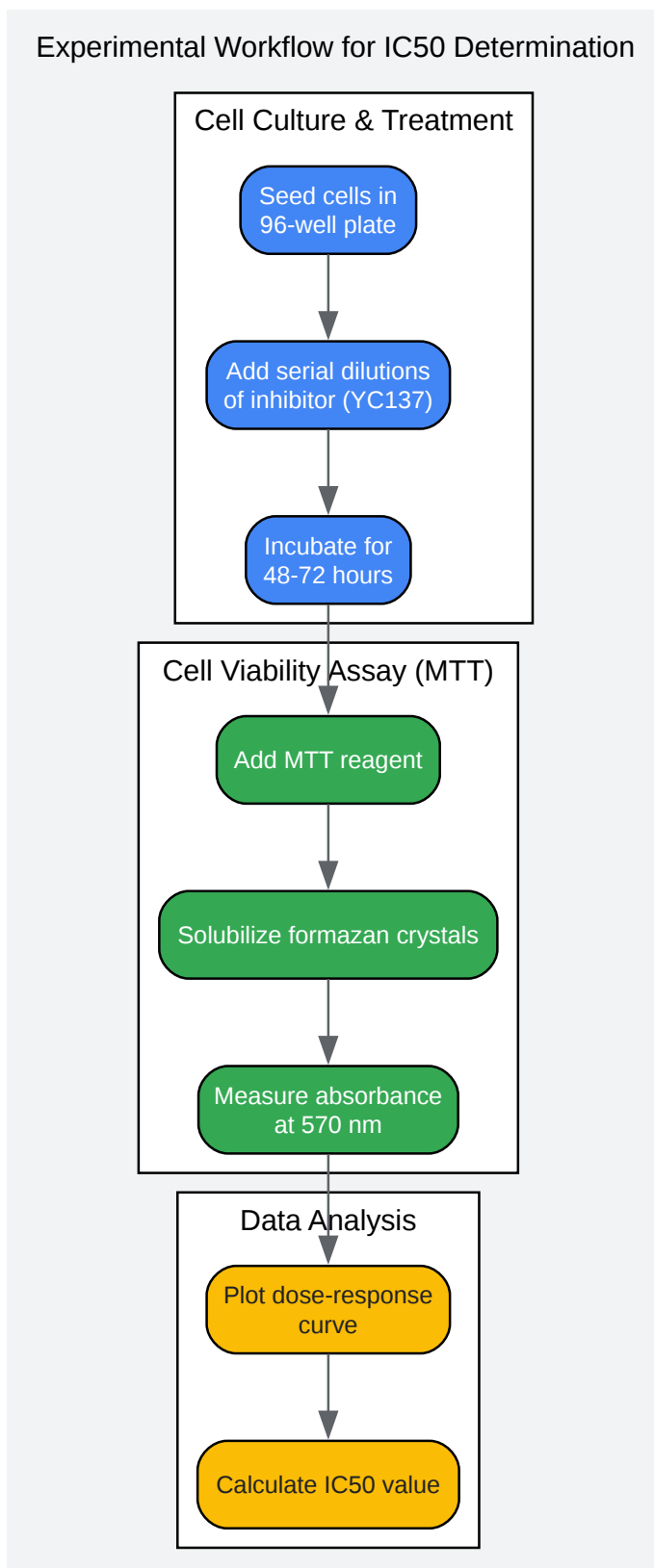
Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.



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Caption: Bcl-2 Signaling Pathway and Inhibition by YC137.



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Caption: Workflow for Determining IC₅₀ using MTT Assay.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

- 96-well plates
- Cancer cell lines (e.g., HL-60)
- Cell culture medium
- YC137, Navitoclax, or Venetoclax
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Solubilization solution (e.g., DMSO or SDS-HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- **Inhibitor Treatment:** Treat the cells with a serial dilution of the inhibitors (YC137, Navitoclax, or Venetoclax) and a vehicle control.
- **Incubation:** Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
- **MTT Addition:** Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.

- **Solubilization:** Add the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Plot the absorbance values against the inhibitor concentrations to generate a dose-response curve and calculate the IC50 value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures caspase-3 and -7 activities, which are key indicators of apoptosis.

Materials:

- White-walled 96-well plates
- Cancer cell lines
- Cell culture medium
- YC137, Navitoclax, or Venetoclax
- Caspase-Glo® 3/7 Reagent
- Luminometer

Procedure:

- **Cell Seeding and Treatment:** Seed and treat cells with inhibitors as described in the MTT assay protocol.
- **Reagent Preparation:** Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
- **Reagent Addition:** Add the Caspase-Glo® 3/7 Reagent to each well. This reagent lyses the cells and contains a substrate for caspase-3 and -7.

- **Incubation:** Incubate the plate at room temperature for 1-2 hours to allow for the caspase reaction to occur, which generates a luminescent signal.
- **Luminescence Measurement:** Measure the luminescence of each well using a luminometer.
- **Data Analysis:** The luminescent signal is proportional to the amount of caspase activity and is indicative of the level of apoptosis induced by the inhibitor.

Bcl-2 Binding Assay (Fluorescence Polarization)

This assay measures the binding of an inhibitor to the Bcl-2 protein by detecting changes in the polarization of fluorescently labeled BH3 peptide.

Materials:

- Black, low-binding 384-well plates
- Recombinant Bcl-2 protein
- Fluorescently labeled BH3 peptide (e.g., FITC-Bid)
- YC137, Navitoclax, or Venetoclax
- Assay buffer
- Plate reader with fluorescence polarization capabilities

Procedure:

- **Reagent Preparation:** Prepare solutions of recombinant Bcl-2 protein, fluorescently labeled BH3 peptide, and serial dilutions of the inhibitors in the assay buffer.
- **Reaction Setup:** In the wells of the microplate, combine the Bcl-2 protein and the fluorescently labeled BH3 peptide.
- **Inhibitor Addition:** Add the different concentrations of the inhibitors or a vehicle control to the wells.

- Incubation: Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.
- Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader. When the inhibitor binds to Bcl-2, it displaces the fluorescent peptide, causing a decrease in polarization.
- Data Analysis: Plot the change in fluorescence polarization against the inhibitor concentration to determine the binding affinity (e.g., K_i or IC_{50}).

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